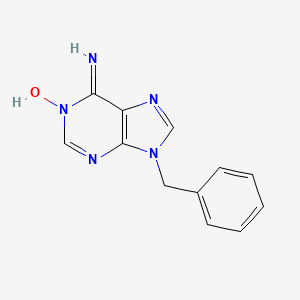

9-Benzyladenine 1-oxide

CAS No.: 4261-16-9

Cat. No.: VC18988100

Molecular Formula: C12H11N5O

Molecular Weight: 241.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4261-16-9 |

|---|---|

| Molecular Formula | C12H11N5O |

| Molecular Weight | 241.25 g/mol |

| IUPAC Name | 9-benzyl-1-hydroxypurin-6-imine |

| Standard InChI | InChI=1S/C12H11N5O/c13-11-10-12(15-8-17(11)18)16(7-14-10)6-9-4-2-1-3-5-9/h1-5,7-8,13,18H,6H2 |

| Standard InChI Key | IAOHZMDQRNLARI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CN2C=NC3=C2N=CN(C3=N)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

9-Benzyladenine 1-oxide has the molecular formula C₁₈H₁₅N₅O and a molecular weight of 317.3 g/mol . Its systematic IUPAC name is 9-benzhydryl-1-hydroxypurin-6-imine, reflecting the benzhydryl (diphenylmethyl) substituent at N9 and the hydroxyl group at N1 . The compound is also recognized by synonyms such as 9-Benzhydryladenine-1-N-oxide and 9-BENZHYDRYL-1-HYDROXY-PURIN-6-IMINE .

Structural Features

The purine core of 9-benzyladenine 1-oxide undergoes significant electronic modulation due to the N1 oxide group, which introduces polarity and alters resonance stability. The benzhydryl group at N9 contributes steric bulk, influencing solubility and reactivity . X-ray crystallography and NMR studies confirm that the benzhydryl moiety adopts a conformation where the two phenyl rings are nearly orthogonal, minimizing steric strain .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₅N₅O | |

| Molecular Weight | 317.3 g/mol | |

| CAS Registry Number | 122365-35-9 | |

| IUPAC Name | 9-benzhydryl-1-hydroxypurin-6-imine |

Synthesis and Reaction Mechanisms

Alkylation and O–N(9) Migration

The synthesis of 9-benzyladenine 1-oxide is achieved through the alkylation of 1-alkoxyadenines. Fujii and Itaya demonstrated that treating 1-benzyloxyadenine with benzyl bromide in N,N-dimethylacetamide (DMAC) at 60–70°C for 58 hours yields 9-benzyladenine 1-oxide hydrobromide (57% yield) . This reaction proceeds via an O–N(9) alkyl migration mechanism, where the benzyl group transfers from the oxygen atom of the 1-alkoxy group to the N9 position of the purine ring .

The migration is driven by the nucleophilic attack of the halide ion on the α-carbon of the benzyl group, forming a transient oxonium intermediate. Subsequent dissociation releases benzyl bromide, which re-enters the reaction cycle, amplifying the yield of the 1-oxide product .

Table 2: Optimized Synthesis Conditions

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 1-Benzyloxyadenine | |

| Alkylating Agent | Benzyl Bromide | |

| Solvent | N,N-Dimethylacetamide (DMAC) | |

| Temperature | 60–70°C | |

| Reaction Time | 58 hours | |

| Yield | 57% |

Side Reactions and Byproducts

Competing pathways in the alkylation process can generate byproducts such as 1-benzyloxy-9-benzyladenine hydrobromide and 9-benzyladenine. For instance, prolonged heating (>120°C) induces deoxygenation of the 1-oxide group, reverting to 9-benzyladenine . Paper chromatography and IR spectroscopy are critical for distinguishing these species in reaction mixtures .

Physical and Chemical Properties

Solubility and Stability

9-Benzyladenine 1-oxide exhibits limited solubility in polar solvents like water but dissolves readily in DMAC and dimethyl sulfoxide (DMSO) . The compound is thermally labile, with decomposition observed upon heating above 120°C . Storage under inert atmospheres at –20°C is recommended to prevent oxidative degradation.

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=N stretch) and 3200–3400 cm⁻¹ (N–H and O–H stretches) confirm the presence of the imine and oxide functionalities .

-

NMR Spectroscopy: ¹H NMR (DMSO-d₆) signals at δ 7.2–7.4 (m, 10H, aromatic protons) and δ 5.6 (s, 1H, benzhydryl CH) corroborate the benzhydryl substituent .

Applications and Biological Relevance

Intermediate in Nucleobase Modification

9-Benzyladenine 1-oxide serves as a precursor for synthesizing 9-alkyladenine derivatives, which are explored as kinase inhibitors and antiviral agents . The N1 oxide group enhances hydrogen-bonding capacity, making it a candidate for designing DNA intercalators .

Analytical Methods for Characterization

Chromatographic Techniques

Reverse-phase HPLC with UV detection (λ = 254 nm) effectively separates 9-benzyladenine 1-oxide from byproducts . Mobile phases typically comprise acetonitrile and ammonium acetate buffer (pH 4.5) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 317.1274 ([M+H]⁺), consistent with the molecular formula C₁₈H₁₅N₅O .

Stability and Degradation Pathways

Heating 9-benzyladenine 1-oxide in DMAC at reflux for 1 hour induces deoxygenation, yielding 9-benzyladenine . This reaction is attributed to the thermal lability of the N–O bond, which undergoes homolytic cleavage under elevated temperatures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume